![molecular formula C11H6F6N4O2 B2971567 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole CAS No. 477890-14-5](/img/structure/B2971567.png)
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole (hereafter referred to as 1-TPMNT) is a trifluoromethylated phenyl-substituted nitro triazole. It is a synthetic compound that has recently been investigated for its potential applications in scientific research. This molecule has several unique properties that make it an attractive candidate for a variety of research applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole' involves the reaction of 3,5-bis(trifluoromethyl)aniline with methyl propiolate to form 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol. This intermediate is then reacted with sodium azide to form the desired product.
Starting Materials
3,5-bis(trifluoromethyl)aniline, methyl propiolate, sodium azide
Reaction
Step 1: 3,5-bis(trifluoromethyl)aniline is reacted with methyl propiolate in the presence of a base such as potassium carbonate to form 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol., Step 2: The intermediate 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol is then reacted with sodium azide in the presence of a copper catalyst to form the desired product, 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole.
作用机制
The exact mechanism of action of 1-TPMNT is not yet fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in biochemical processes. This interaction is thought to be mediated by the trifluoromethyl groups of the molecule, which can interact with the active sites of enzymes and other proteins.
生化和生理效应
The biochemical and physiological effects of 1-TPMNT are still being studied. However, some studies have shown that it can inhibit certain enzymes, leading to changes in metabolic pathways and other biochemical processes. In addition, it has been shown to have anti-cancer properties and to be a potential drug delivery agent.
实验室实验的优点和局限性
1-TPMNT has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also relatively non-toxic and has low volatility, making it safe to handle in the laboratory. However, it is not soluble in water and must be dissolved in an organic solvent for use in experiments.
未来方向
1-TPMNT has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include further investigation of its potential as an enzyme inhibitor, as an anti-cancer agent, and as a drug delivery agent. In addition, further research could be conducted into its use as a catalyst in chemical reactions, its potential applications in coordination chemistry, and its potential to interact with other proteins in the body. Finally, further research could be conducted into its potential for use in organic synthesis, as well as its potential for use in other areas of research.
科学研究应用
1-TPMNT has been investigated for its potential applications in various areas of scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. In addition, it has been studied as a potential inhibitor of enzymes, as a potential anti-cancer agent, and as a potential drug delivery agent.
属性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitrotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N4O2/c1-5-9(21(22)23)18-19-20(5)8-3-6(10(12,13)14)2-7(4-8)11(15,16)17/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHHHHGBXIIWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

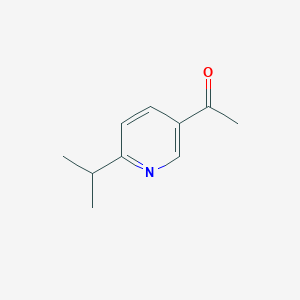
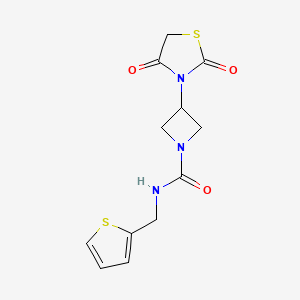
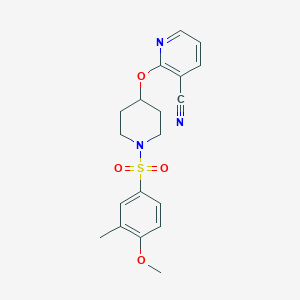
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2971488.png)
![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2971490.png)
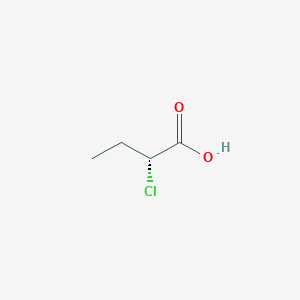
![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2971492.png)
![N~4~-(3-chlorophenyl)-N~6~-(2-cyclohex-1-en-1-ylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971494.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)
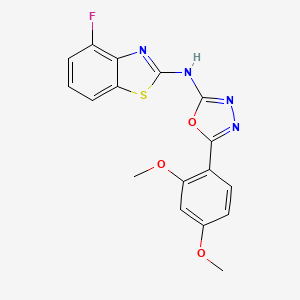
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2971501.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971505.png)
